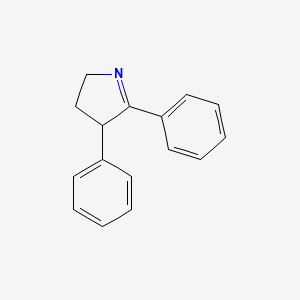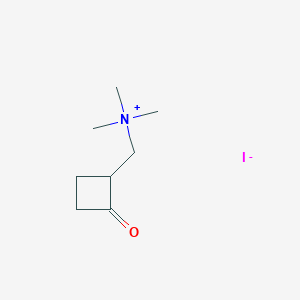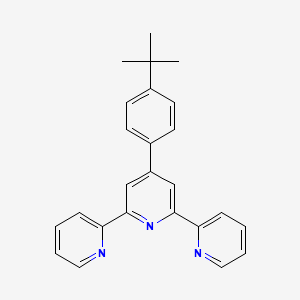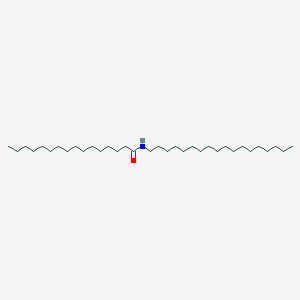
4,5-diphenyl-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with a pyrrole ring structure substituted with two phenyl groups at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with aniline in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized pyrroles .
Aplicaciones Científicas De Investigación
4,5-Diphenyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4,5-diphenyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simpler analog with a single nitrogen atom in a five-membered ring.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different chemical properties.
Imidazole: Another five-membered ring with two nitrogen atoms, known for its biological significance.
Uniqueness
4,5-Diphenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of two phenyl groups, which enhance its stability and potential for functionalization. This structural feature distinguishes it from simpler pyrrole derivatives and contributes to its diverse applications in research and industry .
Propiedades
Número CAS |
155220-56-7 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
4,5-diphenyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C16H15N/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
KUPQCZQPLKBESH-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)

![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)

![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)

![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)



![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
